molecular formula C₄¹³C₃H₆O₄ B1141055 Patulin-13C3 CAS No. 748133-69-9

Patulin-13C3

Cat. No.: B1141055
CAS No.: 748133-69-9
M. Wt: 157.1
Attention: For research use only. Not for human or veterinary use.
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Description

Patulin-13C3 is a labeled form of patulin, a mycotoxin produced by certain species of Penicillium, Aspergillus, and Byssochlamys. Patulin is commonly found in apples and apple-derived products. The labeled compound, this compound, is used as an internal standard in analytical chemistry to quantify patulin levels in various samples .

Mechanism of Action

Target of Action

Patulin-13C3, a labeled variant of Patulin (PAT), is a mycotoxin produced by certain species of fungi, including Aspergillus, Penicillium, and Byssochlamys . It primarily targets Photosystem II (PSII), acting as a natural PSII inhibitor . PSII plays a crucial role in the photosynthesis process in plants, where it facilitates the conversion of light energy into chemical energy .

Mode of Action

This compound interacts with its target, PSII, by blocking the electron transport from the primary to secondary plastoquinone acceptors (QA to QB) of PSII . This interaction significantly reduces photosynthetic efficiency, leading to herbicidal activity and causing significant leaf lesions on certain plants .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It has been found to influence the amino acids and short-chain fatty acid metabolism pathways . Furthermore, it impacts the ERK/MAPK and PI3K/AKT pathways, which are primarily responsible for regulating genes involved in cell proliferation, inflammation, autophagy, and apoptosis .

Pharmacokinetics

It’s known that this compound can be identified and quantified in apple-derived products using liquid chromatography–atmospheric pressure chemical ionization tandem mass spectrometry (lc-apci-ms/ms) . This suggests that the compound can be absorbed and distributed in these products.

Result of Action

The action of this compound results in significant molecular and cellular effects. It induces genotoxicity and modulates glutathione in Hep G2 cells . The suppression of the α1A-adrenergic receptors and the subsequent impact on ERK and its associated pathways disrupt the overall physiological balance in the kidney .

Action Environment

Environmental factors play a crucial role in influencing the action, efficacy, and stability of this compound. For instance, ambient pH has a significant impact on the expression of genes and growth factors involved in patulin biosynthesis . When the pH is extremely acidic or basic, the growth factors of the producing fungi are inhibited, and patulin production is reduced . Furthermore, this compound is primarily found in ripe apples and apple products, indicating that the compound’s action can be influenced by the specific environmental conditions of these products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Patulin-13C3 involves the incorporation of carbon-13 isotopes into the patulin molecule. This is typically achieved through a multi-step synthetic process that starts with labeled precursors. The reaction conditions often include the use of organic solvents and catalysts to facilitate the incorporation of the isotopes .

Industrial Production Methods

Industrial production of this compound is carried out in specialized facilities equipped to handle isotopic labeling. The process involves stringent quality control measures to ensure the purity and accuracy of the labeled compound. The final product is often provided in a neat form or as a solution, depending on the requirements of the analytical method .

Chemical Reactions Analysis

Types of Reactions

Patulin-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various degradation products that are often less toxic than the parent compound. For example, the reaction of patulin with cysteine under heat-assisted conditions results in multiple degradation products .

Scientific Research Applications

Patulin-13C3 is extensively used in scientific research for:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Patulin-13C3

This compound is unique due to its isotopic labeling, which allows for precise quantification in analytical methods. This makes it an invaluable tool in food safety and toxicological research, providing accurate and reliable data for regulatory compliance and health risk assessments .

Properties

IUPAC Name

4-hydroxy-4,6-dihydrofuro[3,2-c](213C)pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1,3,7,9H,2H2/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWPUFFVAOMMNM-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C2C(=CC(=O)O2)C(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C2C(=CC(=O)O2)[13CH](O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676098
Record name 4-Hydroxy(4-~13~C)-4H-furo[3,2-c]pyran-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748133-69-9
Record name 4-Hydroxy(4-~13~C)-4H-furo[3,2-c]pyran-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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